molecular formula C10H20O2 B031098 2,2-Dimethyloctanoic acid CAS No. 29662-90-6

2,2-Dimethyloctanoic acid

Cat. No.: B031098
CAS No.: 29662-90-6
M. Wt: 172.26 g/mol
InChI Key: IKNDGHRNXGEHTO-UHFFFAOYSA-N
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Description

2,2-Dimethyloctanoic acid is an organic compound with the molecular formula C10H20O2. It is a colorless liquid with a burning, rancid odor.

Preparation Methods

The synthesis of 2,2-Dimethyloctanoic acid typically involves the alkylation of octanoic acid with isobutene in the presence of a strong acid catalyst. This reaction results in the formation of the desired branched structure. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

2,2-Dimethyloctanoic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include ketones, alcohols, and acid chlorides, depending on the reaction conditions and reagents used .

Scientific Research Applications

2,2-Dimethyloctanoic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: This compound is studied for its role as a metabolite in biological systems, particularly in the degradation of complex organic molecules by bacteria.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals, lubricants, and plasticizers.

Mechanism of Action

The mechanism of action of 2,2-Dimethyloctanoic acid involves its interaction with specific molecular targets and pathways. As a carboxylic acid, it can participate in various biochemical reactions, including esterification and amidation. These reactions are crucial for the formation of complex molecules in biological systems. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

2,2-Dimethyloctanoic acid can be compared with other similar compounds, such as:

    2,2-Dimethylhexanoic acid: Similar in structure but with a shorter carbon chain.

    2-Butyloctanoic acid: Differing in the position and type of branching.

    2-Ethylhexanoic acid: Another branched carboxylic acid with different alkyl groups.

The uniqueness of this compound lies in its specific branching pattern, which imparts distinct chemical and physical properties compared to its analogs .

Properties

IUPAC Name

2,2-dimethyloctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O2/c1-4-5-6-7-8-10(2,3)9(11)12/h4-8H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNDGHRNXGEHTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C)(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O2
Record name 2,2-DIMETHYL OCTANOIC ACID
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DSSTOX Substance ID

DTXSID0058356
Record name 2,2-Dimethyloctanoic acid
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Molecular Weight

172.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

2,2-dimethyl octanoic acid is a colorless liquid with a burning, rancid odor. Floats on water. (USCG, 1999)
Record name 2,2-DIMETHYL OCTANOIC ACID
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CAS No.

29662-90-6
Record name 2,2-DIMETHYL OCTANOIC ACID
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-Dimethyloctanoic acid
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Record name 2,2-DIMETHYLOCTANOIC ACID
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Synthesis routes and methods I

Procedure details

2,2-Dimethyl octanoic acid is prepared by dissolving 2,2-dimethyl-3-octenoic acid (0.20 g, 1.1 mmol) in absolute ethanol blanketed with N2 and 10% palladium on carbon which is then hydrogenated for 6 hours. The catalyst is removed by filtration and the filtrate concentrated under vacuum to give 2,2-dimethyl octanoic acid.
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Synthesis routes and methods II

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the biological significance of 2,2-Dimethyloctanoic acid?

A1: While the provided research doesn't explicitly detail the biological targets or mechanisms of action for this compound itself, one article highlights its use as a building block in synthesizing a segment of Lyngbyabellin A. [] This cyclodepsipeptide, Lyngbyabellin A, exhibits moderate cytotoxicity against human cancer cell lines. [] This suggests that this compound, as a structural component, could indirectly contribute to the biological activity of the larger molecule.

Q2: How was the stereochemistry of a key intermediate in the synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid controlled?

A2: The synthesis of (s)-3-(t-Butyldimethylsilyloxy)-7,7-Dichloro-2,2-Dimethyloctanoic acid, a segment of Lyngbyabellin A, heavily relied on a specific enantioselective aldol reaction. This reaction, developed by Kiyooka, enabled the researchers to achieve the desired stereochemistry in the final compound. [] This control over stereochemistry is crucial, as different stereoisomers can exhibit vastly different biological activities.

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